

# J Acid Urea vs. AdoMet-Related Compounds at a Glance

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**Compound Focus:** 4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid)

CAS No.: 134-47-4

Cat. No.: S546441

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The table below summarizes the core information available for J Acid Urea and the key AdoMet-related compound found in the search results.

Compound	CAS Number	Primary Function / Activity	Key Experimental Findings
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| **J Acid Urea (AMI-1)** [1] | 134-47-4 [1] | Selective protein arginine methyltransferase (PRMT) inhibitor with anti-inflammatory activity [1]. | - Inhibits yeast Hmt1p and human PRMT1 with IC50 of 3.0  $\mu$ M and 8.8  $\mu$ M, respectively [1].

- Reduces sarcoma cell (S180, U2OS) survival *in vitro*; induces apoptosis [1].
- In a mouse xenograft model, intratumoral injection (0.5 mg, 7 days) reduced tumor weight and modulated methylation markers [1]. | | **S-adenosyl-L-methionine (AdoMet)** [2] [3] | Not explicitly listed | Essential biological methyl donor for various methyltransferases (MTases); precursor for quorum-sensing molecules in bacteria [2] [3]. | - Engineered methionine adenosyltransferases (MATs) can generate double-modified AdoMet analogues (DM-AdoMets) using methionine and ATP analogues [2].
- These DM-AdoMets show potential for selective targeting by specific MTases, useful for orthogonal biomolecular labeling in complex mixtures [2]. |

## Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a more detailed breakdown of the experimental data.

## J Acid Urea (AMI-1) Experimental Protocols

The biological activity data for J Acid Urea is primarily derived from the following assay protocols [1]:

- **In Vitro Cell Viability Assay**
  - **Cell Types:** S180 cells (sarcoma), U2OS cells (osteosarcoma) [1].
  - **Procedure:** Cells were treated with J Acid Urea at concentrations of 0.6 mM, 1.2 mM, and 2.4 mM. Cell viability was assessed after 48, 72, and 96 hours of incubation. The results demonstrated a time- and dose-dependent reduction in cell survival [1].
- **In Vitro Apoptosis Analysis**
  - **Cell Types:** S180 cells [1].
  - **Procedure:** Cells were treated with 1.2 mM and 2.4 mM of J Acid Urea. After 48 and 72 hours, the percentage of cells undergoing apoptosis was measured, showing a significant increase compared to controls [1].
- **In Vivo Animal Model**
  - **Model:** 6-7 week old male Kunming mice with S180 cell xenografts [1].
  - **Dosage/Administration:** 0.5 mg of J Acid Urea was administered via intratumoral injection daily for 7 days [1].
  - **Results:** The treatment led to a measurable reduction in tumor weight. Further analysis showed downregulation of PRMT5 and reduced levels of specific methylation marks (H4R3me2s and H3R8me2s) in the tumor tissue [1].

## AdoMet and Analogue Experimental Focus

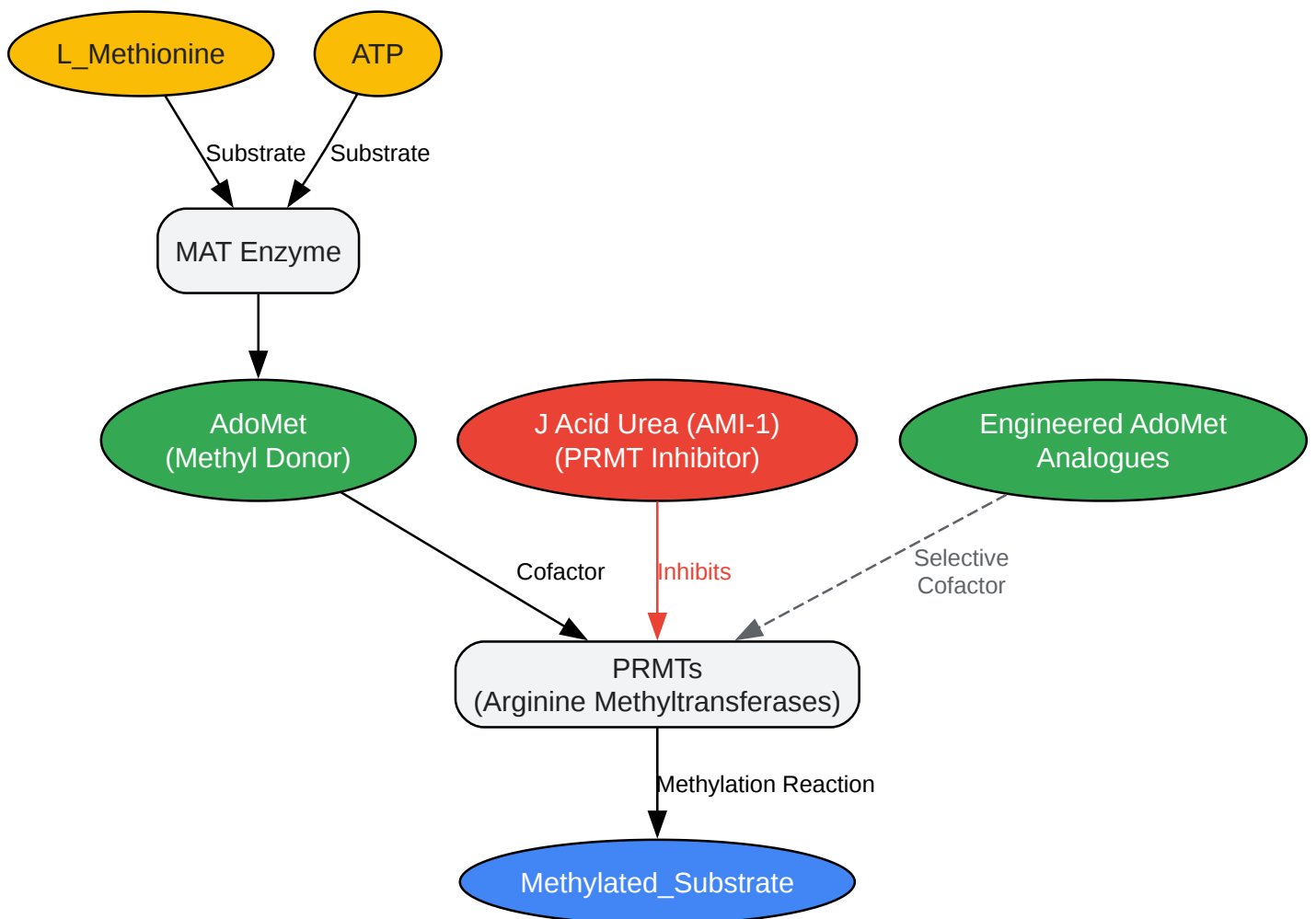
Recent research, as highlighted in the search results, focuses less on direct inhibitors and more on engineering the enzymes that create and utilize AdoMet. The key experimental approach involves [2]:

- **Generation of Double-Modified AdoMet Analogues (DM-AdoMets):** Using an engineered methionine adenosyltransferase (MAT) from *Methanocaldococcus jannaschii* (PC-MjMAT) to produce unique AdoMet analogues. This is achieved by providing the enzyme with non-natural methionine analogues (e.g., ortho-nitrobenzyl-dl-homocysteine) in combination with modified ATP analogues (e.g., N6-benzyl-ATP) [2].
- **Objective:** The goal is to create cofactors that are only recognized by a specific, targeted methyltransferase (MTase) within a complex cellular mixture. This strategy aims to enable selective

biomolecular labeling without off-target effects, addressing the challenge of the hundreds of different MTases present in cells [2].

## Research Context and Pathways

To better understand the relationship between these compounds, the following diagram outlines their roles in biological signaling and inhibition pathways.



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## Key Research Implications

- **J Acid Urea (AMI-1)** serves as a **direct inhibitor** of PRMT enzymes, making it a tool for studying methylation and a candidate for oncology research, particularly given its observed pro-apoptotic effects in sarcoma models [1].
- The research on **AdoMet analogues** represents a **pro-active engineering** approach. Instead of blocking the enzyme, it aims to "hijack" the methylation system by providing alternative cofactors. This strategy is promising for developing highly specific diagnostic tools and treatments with potentially fewer off-target effects [2].

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## References

1. | PRMT1 inhibitor | CAS#... | AMI-1; AMI 1| InvivoChem Urea J Acid [invivochem.com]
2. Generation of Double-Modified Enzymatic Analogues and... AdoMet [pmc.ncbi.nlm.nih.gov]
3. Alternative Substrates Selective for S-adenosylmethionine ... [pmc.ncbi.nlm.nih.gov]

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